
Ido1/tdo-IN-3
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Overview
Description
Ido1/tdo-IN-3 is a dual inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO). These enzymes play a crucial role in the kynurenine pathway, which is involved in the metabolism of the essential amino acid tryptophan. By inhibiting these enzymes, this compound has shown potential in modulating immune responses, particularly in the context of cancer immunotherapy .
Preparation Methods
The synthesis of Ido1/tdo-IN-3 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. One common method involves the use of liquid chromatography-tandem mass spectrometry (LC-MS/MS) to determine the presence and concentration of the compound in various samples . Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Ido1/tdo-IN-3 undergoes various chemical reactions, including oxidation and reduction. The compound is known to interact with several reagents under specific conditions to form major products. For instance, it can be oxidized to form kynurenine, a key metabolite in the kynurenine pathway . Common reagents used in these reactions include ammonium acetate buffer and methanol .
Scientific Research Applications
Cancer Immunotherapy
Ido1/Tdo-IN-3 has shown promise in enhancing the effectiveness of immunotherapies. In preclinical studies, inhibition of IDO1 has been linked to improved outcomes when combined with checkpoint inhibitors or other forms of immunotherapy. For example:
- Melanoma Models : In mouse models of melanoma, this compound treatment led to increased CD8+ T cell proliferation and enhanced anti-tumor immunity .
- Gliomas : Research indicates that IDO1 and TDO contribute to glioma malignancy through the kynurenine pathway, suggesting that their inhibition could be beneficial in treating this aggressive cancer type .
Combination Therapies
This compound is being investigated for use in combination with other therapeutic agents:
- Chemotherapy : Studies indicate that IDO1 inhibitors can enhance the efficacy of cytotoxic chemotherapy by preventing tumor-induced immune suppression .
- Radiotherapy : Inhibition of IDO1 may also improve responses to radiotherapy by promoting local immune activation .
Case Study 1: Melanoma Treatment
In a study involving B16-F10 melanoma cells, treatment with this compound resulted in a significant reduction in tumor growth compared to control groups. The compound was shown to enhance T-cell activity and reduce regulatory T-cell populations within the tumor microenvironment .
Case Study 2: Ovarian Cancer
Research on primary cell cultures from ovarian cancer patients demonstrated that this compound effectively inhibited IDO1 activity induced by inflammatory cytokines like IFN-γ. This suggests potential for patient stratification based on IDO1 expression levels .
Data Table: Efficacy of this compound in Various Cancer Models
Mechanism of Action
The mechanism of action of Ido1/tdo-IN-3 involves the inhibition of IDO1 and TDO, which are key enzymes in the kynurenine pathway. By inhibiting these enzymes, the compound reduces the conversion of tryptophan to kynurenine, thereby modulating immune responses. This inhibition leads to the suppression of T-cell activity and the activation of regulatory T cells, which play a role in immune tolerance and tumor immune escape .
Comparison with Similar Compounds
Ido1/tdo-IN-3 is unique in its dual inhibition of both IDO1 and TDO. Similar compounds include other IDO1 inhibitors such as epacadostat and natural inhibitors like quinones and polyphenols . this compound stands out due to its ability to target both enzymes simultaneously, providing a broader range of therapeutic applications .
Biological Activity
Ido1/Tdo-IN-3 is a compound that targets the enzymes Indoleamine 2,3-Dioxygenase 1 (IDO1) and Tryptophan 2,3-Dioxygenase (TDO). Both enzymes play crucial roles in the metabolism of tryptophan along the kynurenine pathway, which has significant implications in cancer immunotherapy and immune regulation. This article provides an overview of the biological activity of this compound, supported by data tables, research findings, and case studies.
Overview of IDO1 and TDO
IDO1 and TDO are enzymes that catalyze the first step in the conversion of L-tryptophan to L-kynurenine. This process is critical for immune modulation, particularly in the tumor microenvironment where it contributes to immunosuppression. The activity of these enzymes leads to tryptophan depletion and kynurenine accumulation, which can inhibit T cell proliferation and promote regulatory T cell differentiation, thus facilitating tumor immune escape .
Table 1: Comparison of IDO1 and TDO
Feature | IDO1 | TDO |
---|---|---|
Location | Cytosolic | Primarily hepatic |
Activity | Higher enzymatic activity | Lower enzymatic activity |
Regulation | Induced by inflammatory cytokines | Regulated by tryptophan levels |
Role in Cancer | Immunosuppressive | Associated with tumor progression |
Biological Activity of this compound
This compound has been identified as a dual inhibitor of both IDO1 and TDO. Its biological activity is characterized by the following mechanisms:
- Inhibition of Kynurenine Production : By inhibiting both IDO1 and TDO, this compound reduces kynurenine levels in the tumor microenvironment. This reduction can restore tryptophan availability for T cells, enhancing their anti-tumor activity .
- Restoration of Immune Function : The inhibition of IDO1 and TDO leads to increased proliferation of effector T cells and reduced regulatory T cell populations. This shift can enhance the overall immune response against tumors .
Case Study 1: Renal Cell Carcinoma (RCC)
A study involving patients with metastatic renal cell carcinoma (mRCC) demonstrated that high levels of kynurenine were associated with poor prognosis. The use of this compound in preclinical models showed promising results in reversing immunosuppression induced by elevated kynurenine levels. The combination therapy with immune checkpoint inhibitors (ICIs) further enhanced tumor regression compared to monotherapy .
Case Study 2: Glioblastoma
In glioblastoma models, the co-inhibition of IDO1 and TDO using this compound resulted in decreased tumor growth and improved survival rates. The study highlighted that dual inhibition could effectively alter the immune landscape within tumors, promoting a more favorable environment for anti-tumor immunity .
Research Findings
Recent research has focused on understanding the molecular mechanisms underlying the action of this compound. Key findings include:
- Mechanism of Action : The compound acts by blocking the active sites of both enzymes, preventing substrate binding and subsequent product formation .
- Synergistic Effects : When combined with other immunotherapies, such as PD-1 inhibitors, this compound demonstrated synergistic effects leading to enhanced anti-tumor responses .
Properties
Molecular Formula |
C16H6ClF2N3O2 |
---|---|
Molecular Weight |
345.69 g/mol |
IUPAC Name |
1-(3-chloro-4-fluorophenyl)-6-fluorobenzo[f]benzotriazole-4,9-dione |
InChI |
InChI=1S/C16H6ClF2N3O2/c17-11-6-8(2-4-12(11)19)22-14-13(20-21-22)15(23)10-5-7(18)1-3-9(10)16(14)24/h1-6H |
InChI Key |
KGLAAILBKHAJFQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1N2C3=C(C(=O)C4=C(C3=O)C=CC(=C4)F)N=N2)Cl)F |
Origin of Product |
United States |
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